[(1-Ethyl-1H-pyrazol-5-yl)methyl](oxolan-2-ylmethyl)amine
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Overview
Description
(1-Ethyl-1H-pyrazol-5-yl)methylamine is a heterocyclic compound that features both pyrazole and oxolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with oxolane-2-methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-Ethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1H-pyrazol-5-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 5-Methyl-1-propyl-1H-pyrazol-3-amine
Uniqueness
(1-Ethyl-1H-pyrazol-5-yl)methylamine is unique due to its dual functionality, combining both pyrazole and oxolane moieties. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H19N3O/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11/h5-6,11-12H,2-4,7-9H2,1H3 |
InChI Key |
UKIFPNXSFNONRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2CCCO2 |
Origin of Product |
United States |
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